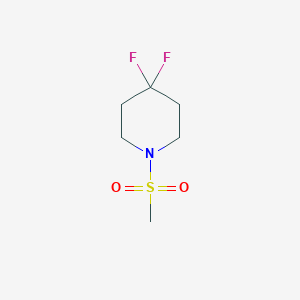![molecular formula C9H5F4NO4 B2515931 [2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid CAS No. 2140316-49-8](/img/structure/B2515931.png)
[2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds involves various strategies. For instance, 2-fluoro-2-phenylacetic acid has been synthesized from phenylglycine through a fluorodeamination reaction in a mixture of HF and pyridine . Another approach involves the oxidation of β-fluoro-β-phenyl alcohols, which can be obtained by bromofluorination of α-alkyl styrenes, followed by bromine-by-acetate replacement and hydrolysis . These methods could potentially be adapted for the synthesis of "[2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid" by incorporating the appropriate nitro and trifluoromethyl substituents at the correct positions on the aromatic ring.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds can be characterized using various spectroscopic techniques. For example, the molecular configuration of (E)-2,2,2-trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide was investigated using X-ray crystallography, which revealed intermolecular hydrogen bonds and disordered atoms in the crystal structure . Although this compound is not the same as the one of interest, the techniques used for its characterization could be applied to "[2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid" to determine its molecular structure.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds can be influenced by the presence of fluorine atoms and other substituents on the aromatic ring. The specific rotation of S-2-fluoro-2-phenylacetic acid has been reported, and its enantiomeric excess can be determined by 19F NMR spectroscopy . The fluorine atoms can also affect the chemical shifts in NMR spectroscopy, as seen in the linear correlation between the fluorine chemical shifts and the Hammett σ parameters of substituents . These findings suggest that the physical and chemical properties of "[2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid" would likely be influenced by its fluorine and nitro substituents, affecting its reactivity and spectroscopic characteristics.
Applications De Recherche Scientifique
Molecular Imaging and Diagnostic Applications
[2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid and its derivatives have been explored in molecular imaging, particularly in the development of fluorine-18 labeled estrogens for positron emission tomography (PET) imaging. These compounds exhibit high affinity for specific receptors and show selective uptake in target tissues, making them valuable for diagnostic purposes and the study of estrogen receptor-positive cancers (Kiesewetter et al., 1984). Similarly, derivatives have been used in PET imaging to identify, localize, and monitor Staphylococcus aureus infections, providing a non-invasive method to differentiate bacterial infections from sterile inflammation (Li et al., 2020).
Pharmaceutical Research and Drug Development
In pharmaceutical research, derivatives of [2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid have been used to study the pharmacokinetics, metabolism, and molecular properties of potential therapeutic agents. For instance, certain derivatives have been investigated for their therapeutic potential in androgen-dependent diseases and benign hyperplasia, with comprehensive studies on their absorption, metabolism, and excretion profiles in preclinical models (Wu et al., 2006).
Agricultural and Pest Management Applications
Derivatives of this compound have also found utility in agricultural sciences, particularly in pest management. Studies have explored the interaction of acetic acid and phenylacetaldehyde derivatives as attractants for trapping pest species of moths, highlighting the complex interactions of these compounds in eliciting orientation responses of insects (Landolt et al., 2013).
Chemotherapy and Cancer Research
The compound and its derivatives have contributed to chemotherapy and cancer research. For example, studies have investigated the carcinogenic activities of derivatives of 2-acetylaminofluorene, comparing the activity of monofluoro derivatives in inducing tumors, thereby offering insights into the molecular structures and modifications that impact carcinogenic activity (Miller et al., 1962).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as those containing nitro groups or trifluoromethyl groups, often interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action of this compound. The nitro group could potentially undergo reduction in the body, and the trifluoromethyl group could participate in various interactions due to its lipophilic nature .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and various infectious diseases .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability, as fluorine atoms are known to form strong bonds with carbon .
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .
Action Environment
The action of this compound could potentially be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For example, the nitro group could potentially undergo reduction under certain conditions .
Propriétés
IUPAC Name |
2-[2-fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO4/c10-6-1-4(9(11,12)13)2-7(14(17)18)5(6)3-8(15)16/h1-2H,3H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTQAJOBUFWJLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CC(=O)O)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

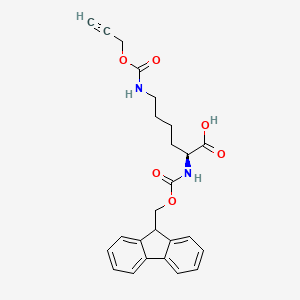
![N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide](/img/structure/B2515849.png)
![2-(2-Methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2515850.png)
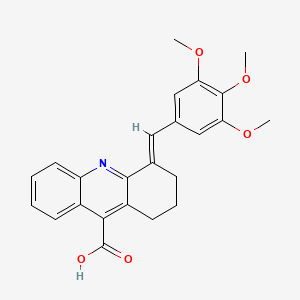
![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2515852.png)
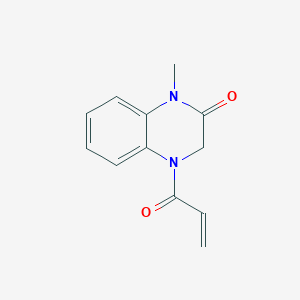
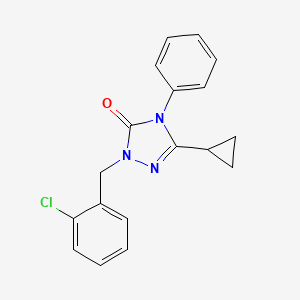

![Dimethyl 2-({[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonothioyl}amino)terephthalate](/img/structure/B2515859.png)
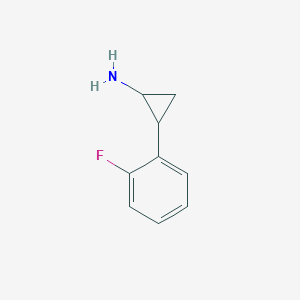
![(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2515862.png)
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2515867.png)
